![molecular formula C14H15N3 B2785693 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-44-4](/img/structure/B2785693.png)
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is a chemical compound used for proteomics research . It has a molecular formula of C14H15N3 and a molecular weight of 225.29 .
Synthesis Analysis
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine and its derivatives has been reported in the literature . By altering substituents on the phenyl moiety, a series of analogues of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine were synthesized and tested for P2X1-purinoceptor activity in isolated rat vasa deferentia .Molecular Structure Analysis
The molecular structure of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be determined using various analytical techniques. For example, its molecular weight is 225.29 and its molecular formula is C14H15N3 .Scientific Research Applications
- Research : Scientists have explored 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine derivatives as potential P2X1-purinoceptor antagonists. These compounds inhibit sympathetic contractions in the vasa deferentia, crucial for sperm transport. Dual antagonism of P2X1-purinoceptors and α1A-adrenoceptors could offer a novel male contraceptive method .
- Research : 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine derivatives have been explored for their potential in managing neuropathic pain. These compounds may modulate pain pathways and offer therapeutic benefits .
- Research : Analogues of 2-phenyl-5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated for antitumor and antiparasitic activity. These compounds may have potential in drug development .
- Research : 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine derivatives have been investigated as macrocyclic pyrimidine compounds. Their synthesis and potential therapeutic applications are of interest .
- Research : N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines were prepared and used to form iron(II) complexes. These complexes may have relevance in catalysis, materials science, or biological studies .
- Research : The investigation of substituents on the phenyl moiety of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine has contributed to SAR profiles for P2X1-purinoceptors. This knowledge informs the design of more potent antagonists .
Male Contraception
Neuropathic Pain Management
Antitumor and Antiparasitic Activity
Macrocyclic Pyrimidine Compounds
Iron Complexes
Structure–Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
The compound interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the P2X1-purinoceptor results in the attenuation of contractile responses to electrical field stimulation .
Biochemical Pathways
The compound affects the pathway involving the release of adenosine 5′-triphosphate (ATP) and noradrenaline from neurons . These neurotransmitters stimulate the P2X1-purinoceptors and α1A-adrenoceptors, respectively, leading to contractions of smooth muscle cells in the vasa deferentia . By antagonizing the P2X1-purinoceptor, the compound disrupts this pathway and inhibits these contractions .
Pharmacokinetics
The compound’s potency was found to be influenced by the addition of polar substituents to the phenyl moiety . For instance, a compound with 2-hydroxy, 4-fluoro substituents exhibited the greatest potency, with an IC50 of 14 μM .
Result of Action
The molecular effect of the compound’s action is the noncompetitive antagonism of contractions mediated by exogenously administered αß-methylene ATP . On a cellular level, this results in the inhibition of sympathetically mediated contractions of smooth muscle cells in the vasa deferentia .
Action Environment
The action, efficacy, and stability of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can be influenced by various environmental factors. For instance, the compound’s potency was found to be affected by the presence of polar substituents on the phenyl moiety . .
properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-5,9,12H,6-8,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFAIZAMCFPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine |
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